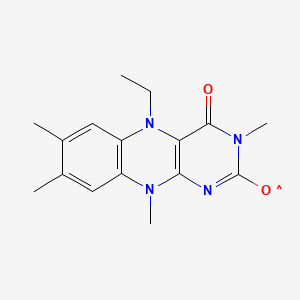

Methyl-ethyl-monohydro-lumiflavin

Description

Contextualization within the Isoalloxazine and Flavin Families

The flavin family of molecules is characterized by a core tricyclic heterocyclic structure known as isoalloxazine. wikipedia.org These compounds are water-soluble and typically yellow in their oxidized state. wikipedia.org The flavin family is extensive and includes not only riboflavin (B1680620) but also its biologically active forms, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). wikipedia.org These flavin coenzymes are crucial for the function of a large class of enzymes called flavoproteins, which are involved in cellular respiration, DNA repair, and light-sensing in various organisms.

The isoalloxazine ring system is the foundation upon which the diverse functions of flavins are built. acs.org Its ability to exist in different redox states allows flavoproteins to mediate both one- and two-electron transfer reactions. acs.org Methyl-ethyl-monohydro-lumiflavin is a specific derivative within this family, representing a synthetically modified and reduced form of a simpler flavin, lumiflavin (B1675435).

Nomenclature and Structural Basis: The Benzo[g]pteridine Ring System and Monohydro-Lumiflavin Core

The systematic name for the core structure of flavins is benzo[g]pteridine-2,4(3H,10H)-dione. nih.govwikipedia.org Lumiflavin itself is 7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione. nih.govwikipedia.org The term "monohydro-lumiflavin" indicates that the lumiflavin molecule has been reduced by the addition of one hydrogen atom, resulting in a semi-reduced state known as a semiquinone. wikipedia.org The naming "this compound" suggests the presence of additional methyl and ethyl groups substituted onto this core structure, though the precise location of these substitutions would be designated by numerical locants in a formal chemical name.

The nomenclature of substituted flavins follows standard organic chemistry rules, with numbers indicating the position of substituents on the isoalloxazine ring. libretexts.org For example, substitutions on the benzene (B151609) ring portion are typically at positions 6, 7, 8, or 9, while modifications to the pyrimidine (B1678525) ring can occur at various nitrogen and carbon atoms. libretexts.orgnih.gov

Historical Development and Significance of Flavin Research

The journey of flavin research began in the late 19th century with the isolation of a yellow pigment from cow's milk, initially named lactochrome. acs.org However, it was not until the 1930s that significant progress was made in understanding these molecules. acs.org This era saw the elucidation of the structures of riboflavin and its derivatives, and their crucial roles in redox catalysis were recognized. acs.org

Key milestones in flavin research include the discovery of "yellow enzyme" by German scientists Otto Warburg and Walter Christian in 1932, which was later identified as a flavoprotein. acs.org Hugo Theorell's separation of this enzyme into its protein (apoenzyme) and pigment components was a landmark, providing the first direct evidence for enzyme cofactors. acs.org The subsequent identification of FMN and FAD as essential cofactors solidified the importance of flavins in biochemistry. acs.org This foundational work paved the way for extensive research into the roles of flavins in metabolic pathways like the citric acid cycle and ATP synthesis. acs.org

Overview of Research Paradigms for Substituted Flavin Derivatives

The study of substituted flavin derivatives is a vibrant area of research aimed at understanding structure-function relationships and developing new applications for these molecules. Research in this area typically follows a multi-faceted approach:

Chemical Synthesis: The creation of novel flavin derivatives with specific substitutions is a cornerstone of this research. This allows for the systematic probing of the effects of different functional groups on the properties of the flavin molecule. acs.orgnih.gov

Spectroscopic Analysis: Techniques such as UV-visible absorption and fluorescence spectroscopy are fundamental to characterizing the electronic properties of new flavin derivatives. acs.org These methods provide insights into how substitutions affect the light-absorbing and emitting properties of the molecule.

Electrochemical Studies: Cyclic voltammetry and other electrochemical techniques are employed to determine the redox potentials of substituted flavins. nih.govnih.gov This information is crucial for understanding their reactivity in electron transfer processes.

Computational Modeling: Quantum chemical calculations and molecular modeling are increasingly used to predict the properties of flavin derivatives and to understand their reaction mechanisms at a molecular level. researchgate.net These theoretical approaches complement experimental findings and guide the design of new molecules with desired characteristics.

Through these research paradigms, scientists can tailor the properties of flavins for specific applications, such as in catalysis, photocatalysis, and as probes for studying enzyme mechanisms. nih.govacs.org

Detailed Research Findings

While specific research on "this compound" is not prominent in the scientific literature, a wealth of data on related substituted flavins allows for a detailed discussion of its likely properties and the research approaches that would be used to study it.

The introduction of alkyl groups (like methyl and ethyl) can influence the electronic properties and reactivity of the flavin core. For instance, substitutions at the N5 and C4a positions of the isoalloxazine ring are of particular interest due to their direct involvement in redox reactions and the formation of covalent adducts. nih.govnih.gov

The "monohydro" state of the lumiflavin core is a radical semiquinone, which is a key intermediate in many flavoenzyme-catalyzed reactions. wikipedia.org The stability and reactivity of this radical can be fine-tuned by the nature and position of the substituents on the flavin ring.

Interactive Data Table: Properties of Substituted Flavins

| Flavin Derivative | Redox Potential (E°') vs. SHE (V) | Fluorescence Quantum Yield (Φf) | Key Structural Feature |

| Lumiflavin | -0.210 | 0.25 | 7,8,10-trimethylisoalloxazine |

| Roseoflavin | -0.165 | 0.02 | 8-dimethylamino substituent |

| 5-Deazaflavin | -0.300 | 0.60 | Nitrogen at position 5 replaced by carbon |

This table presents representative data for well-studied flavin derivatives to illustrate the effects of substitution on their physicochemical properties. SHE: Standard Hydrogen Electrode.

The synthesis of a hypothetical "this compound" would likely involve the chemical modification of lumiflavin, followed by a controlled reduction to the monohydro state. Its characterization would rely on the array of techniques described in section 1.4 to determine its precise structure and physicochemical properties.

Structure

2D Structure

Properties

CAS No. |

78169-56-9 |

|---|---|

Molecular Formula |

C16H19N4O2 |

Molecular Weight |

299.35 g/mol |

InChI |

InChI=1S/C16H19N4O2/c1-6-20-12-8-10(3)9(2)7-11(12)18(4)14-13(20)15(21)19(5)16(22)17-14/h7-8H,6H2,1-5H3 |

InChI Key |

OUBYQOCZLAOQKR-UHFFFAOYSA-N |

SMILES |

CCN1C2=C(C=C(C(=C2)C)C)N(C3=C1C(=O)N(C(=N3)[O])C)C |

Canonical SMILES |

CCN1C2=C(C=C(C(=C2)C)C)N(C3=C1C(=O)N(C(=N3)[O])C)C |

Other CAS No. |

78169-56-9 |

Synonyms |

Benzo(g)pteridin-5-iumyl, 5-ethyl-2,3,5,10-tetrahydro-4-hydroxy-3,7,8,10-tetramethyl-2-oxo-, hydroxide, inner salt methyl-ethyl-monohydro-lumiflavin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Methyl Ethyl Monohydro Lumiflavin Analogs

Strategies for Lumiflavin (B1675435) Core Synthesis

The foundational step in producing lumiflavin derivatives is the efficient synthesis of the core 7,8,10-trimethylisoalloxazine structure. A common and effective method involves a multi-step chemical synthesis starting from readily available precursors.

One established pathway begins with the N-methylation of 4,5-dimethyl-2-nitroaniline. This is typically achieved by dissolving the aniline (B41778) derivative in concentrated sulfuric acid and treating it with an aqueous solution of formaldehyde. The reaction mixture is maintained at a constant temperature, typically between 60-70 °C, to yield N-methyl-4,5-dimethyl-2-nitroaniline.

The subsequent step involves the reduction of the nitro group. The N-methyl-4,5-dimethyl-2-nitroaniline is dissolved in acetic acid, and a reducing agent, such as zinc powder, is added to the solution to prepare the corresponding diamine intermediate. This reduction is a critical step that prepares the molecule for cyclization.

The final construction of the isoalloxazine ring system is accomplished by reacting the diamine intermediate with alloxan (B1665706) monohydrate in the presence of boric acid. This condensation reaction is typically performed under normal pressure and at room temperature, offering a high-yield route to the lumiflavin core. google.com A general schematic for this synthesis is presented below.

Table 1: Key Steps in Lumiflavin Core Synthesis

| Step | Starting Material | Reagents | Product | Key Conditions |

|---|---|---|---|---|

| 1 | 4,5-Dimethyl-2-nitroaniline | Formaldehyde, Conc. H₂SO₄ | N-methyl-4,5-dimethyl-2-nitroaniline | 60-70 °C |

| 2 | N-methyl-4,5-dimethyl-2-nitroaniline | Zinc powder, Acetic acid | N¹-methyl-4,5-dimethyl-1,2-phenylenediamine | Room Temperature |

| 3 | N¹-methyl-4,5-dimethyl-1,2-phenylenediamine | Alloxan monohydrate, Boric acid | Lumiflavin (7,8,10-trimethylisoalloxazine) | Room Temperature |

Regioselective Introduction of Methyl and Ethyl Substituents on the Isoalloxazine Ring System

Creating specific methyl-ethyl-lumiflavin analogs requires precise control over the placement of alkyl groups on the isoalloxazine ring. The N(1), N(3), and C(8) positions are common targets for modification. Achieving regioselectivity in the N-alkylation of the pyrimidine (B1678525) sub-ring of the isoalloxazine system can be challenging due to the presence of multiple reactive nitrogen atoms.

Strategies to control alkylation often rely on exploiting the differential reactivity of the nitrogen centers or using protecting groups. For related heterocyclic systems like 1,3-azoles, the choice of base and solvent is critical. researchgate.net For instance, using organomagnesium reagents as bases can counterintuitively lead to alkylation at the more sterically hindered nitrogen. researchgate.net In other systems, such as indazoles, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to provide high regioselectivity for N-1 alkylation. beilstein-journals.org

For the alloxazine (B1666890) ring system specifically, a regio- and stereoselective glycosylation method has been described that can yield either β-N1 or β-N3 substituted nucleosides by reacting a persilylated alloxazine with a ribose tetraester. nih.govresearchgate.net This demonstrates that careful selection of reagents and reaction conditions can direct substitution to a specific nitrogen atom.

Modification at the C(8) position of the benzene (B151609) sub-ring is typically achieved through a different synthetic route, often starting with a pre-functionalized aniline derivative. For example, the synthesis of an 8-cyano-riboflavin analog began with 8-amino-riboflavin, showcasing a strategy where the desired functional group is introduced via modification of an existing amino group. nih.gov Such strategies allow for the synthesis of analogs like 8-ethyl-lumiflavin by employing an appropriately substituted precursor in the initial condensation step.

Methods for Achieving Monohydro-Reduction and Characterization of the Reduced State

The flavin isoalloxazine ring is redox-active and can accept one or two electrons. The one-electron reduced state is a free radical known as a semiquinone, which corresponds to the "monohydro" form. wikipedia.org This state is often a critical intermediate in the catalytic cycle of flavoenzymes. The semiquinone can exist in two forms depending on the protonation state of the N(5) atom: a neutral radical (FlH•) or a radical anion (Fl•⁻). wikipedia.org

Several methods can be used to generate the monohydro-lumiflavin state:

Chemical Reduction: Controlled reduction of the oxidized flavin using stoichiometric amounts of a reducing agent like sodium dithionite (B78146) can generate the semiquinone. This method is common but can be difficult to control to prevent over-reduction to the fully reduced hydroquinone (B1673460) state.

Photoreduction: Flavins are photosensitive and can be reduced upon exposure to blue light in the presence of an electron donor. nsf.govnih.gov This method allows for the light-induced generation of the semiquinone radical, which is useful for time-resolved spectroscopic studies.

Comproportionation: Mixing equimolar amounts of the fully oxidized (Flₒₓ) and fully reduced (FlᵣₑdH₂) forms of the flavin results in an equilibrium that produces the semiquinone radical (FlH•). wikipedia.org

Characterization of the monohydro-reduced state is primarily achieved through spectroscopy:

UV-Visible Spectroscopy: The different oxidation states of flavins have distinct absorption spectra. The oxidized form is yellow, the neutral semiquinone radical is blue (with absorption maxima around 580-620 nm), and the anionic semiquinone is red. wikipedia.org The fully reduced hydroquinone is colorless. These spectral signatures allow for the identification and quantification of the monohydro state.

Electron Paramagnetic Resonance (EPR) Spectroscopy: As the semiquinone is a radical species (possessing an unpaired electron), EPR is the most definitive method for its detection and characterization. acs.orgnih.gov EPR spectroscopy provides information about the electronic structure of the radical and its interaction with the surrounding environment. While stable in some proteins, flavin radicals are often unstable in aqueous solution, but methods have been developed to trap them in matrices like agarose (B213101) gel for detailed EPR analysis. nih.govnih.gov

Table 2: Spectroscopic Properties of Flavin Oxidation States

| Oxidation State | Common Name | Color | Key UV-Vis Absorption (nm) | EPR Signal |

|---|---|---|---|---|

| Flₒₓ | Oxidized | Yellow | ~375, ~445 | No |

| FlH• | Neutral Semiquinone (Monohydro) | Blue | ~580-620 | Yes |

| Fl•⁻ | Anionic Semiquinone | Red | ~480-500 | Yes |

| FlᵣₑdH₂ | Hydroquinone (Fully Reduced) | Colorless | <400 | No |

Synthesis of Structural Analogs and Isotopologues for Mechanistic Probing

To investigate the mechanisms of flavoenzymes, researchers synthesize structural analogs and isotopically labeled versions of flavin cofactors. These modified molecules act as powerful probes to understand electronic properties, reaction intermediates, and enzyme-cofactor interactions.

Structural Analogs: Modification of the isoalloxazine ring can significantly alter the flavin's redox potential and reactivity. For example, introducing an electron-withdrawing cyano group at the C(8) position was shown to make the redox potential of the flavin approximately 160 mV more positive, which thermodynamically stabilizes the reduced form of the enzyme. nih.gov The synthesis of such 8-substituted analogs often starts from a modified precursor, like 8-aminoriboflavin. nih.govnih.gov

Isotopologues: Isotopic labeling involves replacing specific atoms (e.g., ¹²C, ¹⁴N, ¹H) with their heavier isotopes (¹³C, ¹⁵N, ²H). These labeled flavins are invaluable for spectroscopic studies. For example, ¹³C and ¹⁵N labeling provides site-specific information in NMR and EPR/ENDOR spectroscopy, allowing researchers to map the electron spin density distribution in the semiquinone radical state. nih.gov A common method for preparing labeled flavin nucleotides like FMN and FAD is enzymatic synthesis. This approach uses a bifunctional enzyme, such as FAD synthetase from Corynebacterium ammoniagenes, which can convert commercially available isotopically labeled riboflavin (B1680620) into the desired labeled nucleotide. nih.govnih.gov This enzymatic route provides a high-yield and clean method for producing these essential research tools. nih.gov

Optimization of Reaction Conditions and Purification Techniques for Lumiflavin Derivatives

The successful synthesis of lumiflavin derivatives depends on the careful optimization of reaction conditions and the use of effective purification techniques to ensure high purity of the final product.

Optimization of Reaction Conditions: For the core lumiflavin synthesis, several parameters can be adjusted to maximize yield and minimize side products. These include:

Molar Ratios: The stoichiometry of the reactants is critical. For example, in the reduction of N-methyl-4,5-dimethyl-2-nitroaniline, the molar ratio of the aniline to zinc powder can be optimized in the range of 1:8 to 1:15. google.com Similarly, the ratio of the resulting diamine to alloxan monohydrate and boric acid is typically controlled. google.com

Reaction Time and Temperature: Each step has an optimal temperature and duration. The initial N-methylation is performed at 60-70 °C, while the final cyclization proceeds efficiently at room temperature over 2-3 hours. google.com

Purification Techniques: Crude lumiflavin and its derivatives are typically purified using recrystallization and column chromatography.

Recrystallization: Initial purification of intermediates, such as N-methyl-4,5-dimethyl-2-nitroaniline, can be achieved by recrystallization from a suitable solvent like acetone. google.com

Column Chromatography: This is the most common and effective method for obtaining highly pure lumiflavin derivatives. The choice of stationary phase (typically silica (B1680970) gel) and mobile phase (eluent) is crucial. A reported eluent system for purifying lumiflavin is a mixture of petroleum ether and ethyl acetate, with volume ratios ranging from 20:1 to 40:1. google.com The progress of the purification can be monitored by techniques like Thin Layer Chromatography (TLC). youtube.com Affinity chromatography, using materials like flavin phosphate (B84403) cellulose, has also been employed for the specific purification of flavin-dependent enzymes. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl Ethyl Monohydro Lumiflavin

Electronic Absorption Spectroscopy: UV-Vis Characteristics of Oxidized and Reduced Forms

Electronic absorption spectroscopy is a fundamental technique for characterizing the different redox states of flavins. The UV-Vis spectra of flavins are sensitive to the electronic structure of the isoalloxazine ring, which is significantly altered upon reduction.

The oxidized form of lumiflavin (B1675435) derivatives typically exhibits two main absorption bands in the UV-Vis region. rsc.org The first band appears in the blue region of the visible spectrum, around 445-450 nm, and is responsible for the characteristic yellow color of oxidized flavins. rsc.orgresearchgate.net A second prominent band is observed in the near-UV region, typically around 356-375 nm. researchgate.net These absorptions are attributed to π-π* transitions within the conjugated isoalloxazine ring system.

Upon one-electron reduction to the semiquinone radical form, the absorption spectrum changes dramatically. Neutral flavin semiquinones (FlH•) often show a broad absorption that can extend into the 500-650 nm region, giving them a blue or red appearance depending on the specific environment and substitution pattern. rsc.orgumich.edu Anionic semiquinones (Fl•⁻), on the other hand, typically have an absorption maximum around 470-490 nm. umich.edu

The fully two-electron reduced hydroquinone (B1673460) form (Fl_redH₂) is characterized by a loss of the visible absorption band, rendering solutions of the reduced flavin nearly colorless or pale yellow. The main absorption for the hydroquinone is in the near-UV region. For instance, the anionic reduced form of FAD shows an absorption maximum at approximately 360 nm, with very weak absorbance in the visible range. rsc.org The specific absorption maxima can be influenced by the solvent and the substitution pattern on the isoalloxazine ring. nih.gov

Table 1: Typical UV-Vis Absorption Maxima (λ_max) for Different Redox States of Lumiflavin Derivatives

| Redox State | Typical λ_max 1 (nm) | Typical λ_max 2 (nm) | Reference |

|---|---|---|---|

| Oxidized (Fl_ox) | ~445 | ~370 | rsc.orgresearchgate.net |

| Neutral Semiquinone (FlH•) | 500-650 | ~380 | rsc.orgumich.edu |

| Anionic Semiquinone (Fl•⁻) | ~480 | ~390 | umich.edu |

| Reduced Hydroquinone (Fl_redH₂) | ~360 | - | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of diamagnetic flavin species, providing information on the connectivity and chemical environment of individual atoms.

Protons of a methyl group attached to the aromatic part of the isoalloxazine ring (e.g., at C7 or C8) typically resonate in the aromatic methyl region, generally between 2.0 and 3.0 ppm. openstax.org A methyl group attached to a nitrogen atom (e.g., N10) would have a different chemical shift, influenced by the adjacent atoms.

For an ethyl group , one would expect a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, assuming free rotation and coupling to each other. The chemical shift of the methylene protons would be further downfield than the methyl protons due to the proximity to the electron-withdrawing isoalloxazine ring system. github.io The exact chemical shifts provide valuable information about the electronic environment of the ethyl group. For example, protons on carbons bonded to electronegative atoms like nitrogen absorb at lower fields. openstax.org

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Methyl and Ethyl Protons in a Lumiflavin Derivative

| Group | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| Methyl | Ar-CH₃ | 2.0 - 3.0 | Singlet | openstax.org |

| Ethyl | -CH₂- | Varies (downfield) | Quartet | github.io |

| Ethyl | -CH₃ | Varies (upfield) | Triplet | github.io |

Photo-CIDNP is a powerful technique used to study short-lived radical intermediates that are not readily detectable by conventional NMR. northwestern.edunih.govresearchgate.net By irradiating a sample in the presence of a photosensitizer, spin-correlated radical pairs are formed, leading to non-equilibrium nuclear spin polarization and dramatically enhanced NMR signals (either in absorption or emission) for the reaction products. acs.org

This technique is particularly useful for characterizing flavin semiquinone radicals. northwestern.edunih.govresearchgate.net The intensity and sign (emissive or enhanced absorptive) of the CIDNP signals are proportional to the hyperfine coupling constants of the nuclei in the radical intermediate. acs.org By analyzing the photo-CIDNP spectra, it is possible to map the spin density distribution in the flavin radical and to distinguish between different radical species (e.g., neutral vs. anionic). northwestern.edunih.govresearchgate.netacs.org For instance, the H6 proton in flavin radicals typically exhibits a strong negative isotropic hyperfine coupling constant. acs.org

Table 3: Representative ¹H Hyperfine Coupling Constants (A_iso) for Flavin Radicals Determined by or in Conjunction with Photo-CIDNP

| Radical Species | Nucleus | Isotropic Hyperfine Coupling Constant (A_iso) in MHz | Reference |

|---|---|---|---|

| Anionic Riboflavin (B1680620) Radical | H8α | High (Normalized) | acs.org |

| Anionic Riboflavin Radical | H6 | Strong Negative | acs.org |

| Neutral Riboflavin Radical | H8α | Moderate (Normalized) | acs.org |

| Neutral Riboflavin Radical | H6 | Strong Negative | acs.org |

Electron Spin Resonance (ESR) Spectroscopy for Semiquinone Radical Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the primary technique for the direct detection and characterization of paramagnetic species like flavin semiquinone radicals. nih.gov The ESR spectrum provides information about the g-value and hyperfine couplings, which are characteristic of the radical's electronic structure and its interaction with the environment. umich.edunih.gov

The g-value is a measure of the magnetic moment of the unpaired electron and is sensitive to the electronic environment. Different types of radicals have distinct g-values. nih.gov For flavin semiquinones, the g-values are typically close to that of the free electron (g ≈ 2.0023). nih.gov

Hyperfine couplings arise from the interaction of the unpaired electron spin with the magnetic nuclei (e.g., ¹H, ¹⁴N) in the molecule. umich.edunih.gov These couplings provide a detailed map of the spin density distribution. umich.edu For neutral flavin semiquinones, significant hyperfine couplings are observed for N(5), N(10), the protons of the methyl group at C(8), and the proton at C(6). umich.edu Advanced ESR techniques like Electron-Nuclear Double Resonance (ENDOR) can resolve very small hyperfine couplings and provide more precise information about the protein-cofactor interactions. nih.gov

Table 4: Representative ESR Parameters for Neutral Flavin Semiquinone Radicals

| Parameter | Nucleus/Position | Value | Reference |

|---|---|---|---|

| g-value | - | ~2.0023 - 2.0064 | nih.gov |

| Hyperfine Coupling (a) | N(5) | ~7.6 G | umich.edu |

| Hyperfine Coupling (a) | N(10) | ~3.3 G | umich.edu |

| Hyperfine Coupling (a) | C(8)-CH₃ | ~3.6 G | umich.edu |

| Hyperfine Coupling (a) | H(6) | ~1.7 G | umich.edu |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to changes in bond strength and geometry, making them well-suited for studying the structural changes that accompany the reduction of flavins. youtube.comyoutube.comyoutube.com

IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. youtube.com In flavins, the carbonyl stretching modes (C=O) in the 1650-1750 cm⁻¹ region are particularly informative. mdpi.com The positions of these bands are sensitive to the redox state and hydrogen bonding environment of the isoalloxazine ring.

Raman spectroscopy is a light scattering technique that detects vibrational modes that involve a change in the polarizability of the molecule. youtube.com Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrational modes of the flavin chromophore. acs.org Characteristic Raman peaks for the isoalloxazine ring are observed in the 200-1800 cm⁻¹ range. mdpi.com For lumiflavin, prominent peaks include those associated with the stretching vibrations of the C=O groups and the C-C bonds of the benzene (B151609) ring. mdpi.com

Table 5: Characteristic Vibrational Frequencies (cm⁻¹) for Lumiflavin

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| C₄=O Stretch | ~1714 | ~1714 | mdpi.com |

| C₂=O Stretch | ~1752 | ~1752 | mdpi.com |

| Benzene Ring C-C Stretch | - | 1582, 1621, 1670 | mdpi.com |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

For a methyl-ethyl-monohydro-lumiflavin, an X-ray crystal structure would precisely define the planarity of the isoalloxazine ring system, the orientation of the methyl and ethyl substituents, and the location of the hydrogen atom in the monohydro form. Studies on related flavin derivatives, such as the complex of lumiflavin with 2,6-diamino-9-ethylpurine, have shown that flavins can form hydrogen-bonded pairs and engage in extensive stacking interactions. nih.gov These stacking interactions, often with close contacts, can be indicative of charge-transfer complex formation. nih.gov The crystal packing is crucial for understanding solid-state properties and can influence the spectroscopic characteristics of the compound.

Fluorescence Spectroscopy and Quenching Mechanisms

The fluorescence properties of the fully reduced hydroquinone form of flavins, such as this compound, are markedly different from their oxidized counterparts. While oxidized flavins are known for their strong fluorescence in the green-yellow region of the spectrum, the two-electron reduced hydroquinone state is generally characterized by very weak fluorescence or is considered non-fluorescent, especially in aqueous solutions. However, the environment surrounding the flavin molecule plays a critical role in modulating its fluorescence characteristics.

Detailed Research Findings

Recent studies have definitively shown that reduced flavins are essentially non-fluorescent in aqueous solution, with a quantum yield more than three orders of magnitude lower than that of the oxidized form. This lack of significant emission is a key characteristic of the flavin hydroquinone state in polar, protic environments. The primary reason for this is the non-planar, bent "butterfly" conformation of the isoalloxazine ring in the reduced state, which facilitates rapid non-radiative decay pathways, allowing the excited state to return to the ground state without emitting a photon.

Despite their inherently low fluorescence in water, the emission from reduced flavins can be observed and even significantly enhanced under specific conditions that restrict the conformational flexibility of the molecule. These conditions include:

Rigid Environments: Incorporation into solid matrices, glassy frozen solvents at low temperatures (e.g., 77 K), or binding within the constrained environment of a protein can force the flavin hydroquinone into a more planar conformation, thereby increasing the fluorescence quantum yield.

Aprotic Solvents: In aprotic and non-hydrogen bonding solvents, the fluorescence of reduced flavins can also be more readily observed compared to aqueous solutions. These solvent environments can alter the energetics of the excited states and reduce the efficiency of non-radiative decay pathways.

The fluorescence emission of reduced flavins, when observed, is typically shifted to lower energies (longer wavelengths) compared to their absorption, with a significant Stokes shift. The exact emission maximum is highly sensitive to the polarity of the solvent and the specific substitution pattern on the isoalloxazine ring. For a hypothetical this compound, the methyl and ethyl groups, being weak electron-donating groups, would be expected to have a modest influence on the spectral properties compared to the overriding effect of the reduced state of the flavin core.

The fluorescence lifetime of reduced flavins is also highly dependent on the environment. In environments where fluorescence is enhanced, lifetimes can range from the low nanosecond scale to longer durations. This heterogeneity in lifetimes often suggests the presence of multiple conformational states of the flavin, each with its own characteristic decay rate.

The following table summarizes the general fluorescence properties of reduced flavins based on studies of model compounds in various environments. It is important to note that specific data for this compound is not available, and these values are illustrative of the behavior of reduced flavin analogs.

| Environment | Fluorescence Quantum Yield (ΦF) | Emission Maximum (λem) | Fluorescence Lifetime (τf) | Key Observations |

| Aqueous Solution (pH 7) | Extremely low (< 0.001) | Not readily detectable | Very short | Essentially non-fluorescent due to conformational flexibility. |

| Aprotic, Non-polar Solvent | Low to moderate | ~500 - 530 nm | Variable (nanoseconds) | Fluorescence is more apparent than in water. |

| Glassy Matrix (e.g., at 77 K) | Moderate to High | ~480 - 520 nm | 1 - 15 ns | Rigidity enhances fluorescence by restricting non-radiative decay. |

| Protein Binding Pocket | Variable (can be high) | ~500 - 540 nm | Heterogeneous (nanoseconds) | The specific protein environment dictates the fluorescence properties. |

Fluorescence Quenching Mechanisms

The fluorescence of reduced flavins, when present, can be diminished or "quenched" by various molecular processes and interactions. Quenching can occur through both dynamic (collisional) and static mechanisms.

Dynamic Quenching:

This type of quenching occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation. For reduced flavins, a significant dynamic quencher is molecular oxygen. Due to the electron-rich nature of the flavin hydroquinone, it is susceptible to oxidation by oxygen. This interaction can lead to the regeneration of the non-fluorescent oxidized flavin and the formation of reactive oxygen species, effectively quenching the fluorescence of the reduced form.

The efficiency of dynamic quenching is described by the Stern-Volmer equation:

F0 / F = 1 + KSV[Q]

where F0 and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and KSV is the Stern-Volmer quenching constant.

Static Quenching:

Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. For reduced flavins, aggregation or the formation of stacked dimers can lead to self-quenching, which is a form of static quenching. In such aggregates, the close proximity of the flavin rings facilitates rapid non-radiative decay.

Photoinduced Electron Transfer (PET):

Reduced flavins are potent electron donors in their excited state. This property makes them susceptible to quenching via photoinduced electron transfer to suitable acceptor molecules. If an electron acceptor is present in the vicinity of the excited reduced flavin, an electron can be transferred from the flavin to the acceptor, leading to the non-radiative decay of the flavin excited state.

The following table outlines potential quenching mechanisms for this compound.

| Quenching Mechanism | Quencher Type | Description |

| Dynamic Quenching | Molecular Oxygen (O₂) | Collisional de-excitation through oxidation of the flavin hydroquinone. |

| Dynamic Quenching | Reductive Agents | In some contexts, interaction with other reducing agents can lead to de-excitation. |

| Static Quenching | Self-Aggregation | Formation of non-fluorescent ground-state dimers or aggregates. |

| Photoinduced Electron Transfer (PET) | Electron Acceptors | Transfer of an electron from the excited reduced flavin to a nearby acceptor molecule. |

Electrochemical and Redox Properties of Methyl Ethyl Monohydro Lumiflavin

Cyclic Voltammetry and Determination of Redox Potentials

Cyclic voltammetry is a primary technique used to investigate the redox properties of flavin derivatives. scholaris.ca This method allows for the determination of standard redox potentials (E°), the stability of different redox species, and the kinetics of electron transfer. For flavins, the cyclic voltammogram typically reveals the potentials for two successive one-electron transfers, corresponding to the transitions between the oxidized (quinone), semiquinone, and fully reduced (hydroquinone) states.

The potentials at which these transfers occur are critical indicators of the molecule's oxidizing or reducing power. While specific data for methyl-ethyl-monohydro-lumiflavin is not abundant, studies on closely related flavin derivatives provide significant insight. For instance, the electrochemical potentials for the stepwise oxidation of N(5)-ethyl-4a-hydroxy-4a,5-dihydrolumiflavin have been determined in N,N-dimethylformamide (DMF), demonstrating the feasibility of probing these multistep redox processes. nih.gov The redox potentials of flavins are generally studied in various pH buffers, as protonation events are tightly coupled to electron transfers. acs.org

The shape of the cyclic voltammogram, including peak separation (ΔEp) and peak width, provides information about the difference in redox potentials between the two electron-transfer steps and the kinetics of the process. basinc.com If the two one-electron transfer processes are well-separated in potential, two distinct waves will be observed. If the separation is small (less than 100 mV), a single, broader wave may appear, representing a net two-electron process. basinc.com

| Flavin Derivative | Redox Couple | Potential (V vs. SHE) | Conditions | Reference |

|---|---|---|---|---|

| L-amino-acid oxidase (flavin coenzyme) | E(Flox/Flsq-) | -0.056 | pH 6.2-8.3 | nih.gov |

| L-amino-acid oxidase (flavin coenzyme) | E(Flsq-/Flhq-) | pH-dependent | pH 6.2-8.3 | nih.gov |

| N(5)-ethyl-4a-hydroxy-4a,5-dihydrolumiflavin | Step-wise oxidation | Determined | Dry DMF | nih.gov |

One-Electron and Two-Electron Transfer Pathways in Monohydro-Flavins

The stability of the intermediate flavin semiquinone radical (Flsq) determines the dominant pathway. nih.gov

One-Electron Transfer: When the semiquinone intermediate is thermodynamically stable, two separate one-electron transfer steps can be observed. nih.gov This is common in many flavoenzymes. The process can be represented as: Flox + e⁻ ⇌ Flsq⁻ (First one-electron reduction) Flsq⁻ + e⁻ ⇌ Flhq⁻ (Second one-electron reduction)

Two-Electron Transfer: If the semiquinone is unstable, its formation is thermodynamically unfavorable. In this case, the redox potential for the second electron transfer is much more positive than the first, leading to a concerted two-electron transfer. nih.gov This process is often described as a hydride (H⁻) transfer, although the mechanism still involves two discrete electron transfers that are not easily resolved. basinc.com

The relative potentials of the Flox/Flsq and Flsq/Flhq couples dictate the maximum concentration of the semiquinone at equilibrium. nih.gov When the potentials are similar, a significant population of the semiquinone can exist. When the potential for the first reduction is much more negative than the second, the semiquinone is bypassed in favor of a direct two-electron reduction. nih.gov

Influence of Substituents (Methyl, Ethyl) on Redox Chemistry

Substituents on the isoalloxazine ring have a profound impact on the redox potentials of flavins. acs.org Electron-donating or electron-withdrawing groups alter the electron density of the ring system, thereby making it easier or harder to add electrons. A systematic study of substituents at the 7- and 8-positions of the isoalloxazine ring showed a clear correlation between the Hammett σ value of the substituent and the measured redox potential. acs.org

For this compound, the methyl and ethyl groups are generally considered electron-donating.

Electron-Donating Groups: These groups increase the electron density on the isoalloxazine ring, making it a less favorable electron acceptor. This generally leads to more negative (lower) redox potentials, meaning the flavin becomes a stronger reducing agent.

N(5) Substitution: The presence of an ethyl group at the N(5) position, as seen in N(5)-ethylflavinium ions, significantly alters the redox chemistry. This substitution can stabilize certain intermediates and is crucial for the catalytic activity of some artificial flavin systems. nih.gov For instance, the N(5)-ethylflavinium ion has been shown to act as a catalyst for water oxidation. nih.gov

The precise effect depends on the position and nature of the alkyl substituent. This chemical tuning allows for the modulation of flavin redox properties for specific biological functions or catalytic applications. acs.org

Protonation States and Their Impact on Reduction Potentials

The redox chemistry of flavins is inextricably linked to protonation events. The isoalloxazine ring has several basic sites, most notably N(1) and N(5), which can be protonated depending on the pH of the solution and the redox state of the flavin. nih.gov These protonations have a major influence on the measured redox potentials.

The three redox states of flavin (quinone, semiquinone, and hydroquinone) can each exist in different protonation states. For example, the semiquinone can be a neutral radical (FlH•) or an anion (Flsq⁻), and the hydroquinone (B1673460) can be neutral (FlH₂) or anionic (FlH⁻). nih.gov

The relationship is often illustrated using a potential-pH (E-pH) diagram.

pH-Dependent Potentials: When a proton is involved in the redox half-reaction, the potential will be pH-dependent. For instance, the reduction of the oxidized flavin to the neutral semiquinone (Flox + H⁺ + e⁻ ⇌ FlH•) shows a dependence on pH.

pH-Independent Potentials: If the redox step does not involve a net change in protonation, the potential will be independent of pH. This is observed for the reduction of Flox to the anionic semiquinone Flsq⁻. nih.gov

Studies on L-amino-acid oxidase have shown that the potential for the first electron transfer (to form the anionic semiquinone) is pH-independent, while the second electron transfer (to form the anionic hydroquinone) is pH-dependent with a slope of -60 mV/pH unit, consistent with the uptake of one proton per electron. nih.gov The local environment within an enzyme can manipulate the pKa values of these nitrogen atoms, thereby fine-tuning the redox potential for a specific biological task. nih.govresearchgate.net Similarly, hydrogen bonding to the flavin ring can significantly alter redox reactivity by stabilizing specific states, such as the anionic semiquinone. rsc.org

Electrochemical Catalysis and Regenerative Processes

The versatile redox properties of flavins make them effective catalysts in a variety of electrochemical reactions. nih.gov They can be used as molecular catalysts in solution or immobilized on electrode surfaces to facilitate electron transfer for processes like water splitting or the reduction of organic substrates. pnas.orgnih.gov

Electrocatalysis: The N(5)-ethylflavinium ion, a derivative related to this compound, has been reported as a molecular catalyst for water oxidation, producing molecular oxygen. nih.gov This demonstrates the potential for flavins to act as catalysts in energy conversion schemes, offering an organic alternative to traditional transition-metal complexes. nih.gov Flavin-based systems have also been used for the photooxidation of various substrates, where the flavin photocatalyst is excited by light and initiates an electron transfer cascade. pnas.org

Regenerative Processes: In biocatalysis, flavin-dependent enzymes often require the regeneration of the reduced flavin cofactor (such as FADH₂). Electrochemical methods provide a direct way to achieve this regeneration. researchgate.net The oxidized flavin (FAD or FMN) can be electrochemically reduced at an electrode surface to its active, reduced form. This reduced flavin can then be used by an enzyme (e.g., a halogenase or dehydrogenase) to perform a desired chemical transformation. acs.org This electro-enzymatic approach avoids the need for sacrificial chemical reductants and allows for continuous catalytic cycles. researchgate.net

Mechanistic Studies of Reaction Pathways Involving Methyl Ethyl Monohydro Lumiflavin

Hydride Transfer Mechanisms in Flavin Redox Reactions

Hydride transfer is a fundamental step in many flavin-catalyzed redox reactions. In the context of methyl-ethyl-monohydro-lumiflavin, this mechanism involves the direct transfer of a hydride ion (a proton and two electrons) between the flavin cofactor and a substrate. Theoretical studies using density functional theory (DFT) have been instrumental in exploring this process. For instance, investigations into the reaction between lumiflavin (B1675435) and nicotinamide (B372718) models have utilized group softness and electrophilicity indices to map out the reactive regions and describe the reactivity patterns of the system. researchgate.net

Computational models have also been employed to compare the activation energy barriers for different substrate conformations. In studies involving the deamination of phenylethylamine (PEA) and norepinephrine (B1679862) (NOR) by monoamine oxidase (MAO), it was found that the gauche conformation of the substrate is energetically preferred for hydride transfer over the trans conformation. researchgate.net This suggests that the conformational preference of the substrate significantly influences the efficiency of the hydride transfer process. researchgate.net The transition state for hydride transfer is characterized by a specific geometry where the C-H bond of the substrate and the N5 atom of the flavin are appropriately aligned for the transfer to occur.

| Substrate Conformer | Calculated Activation Energy Barrier (kcal/mol) |

| trans-PEA | ~27-28 |

| gauche-PEA | ~1.9-3.8 lower than trans-PEA |

| trans-NOR | Higher than gauche-NOR |

| gauche-NOR | Preferred over trans-NOR |

This table presents calculated activation energy barriers for the hydride transfer from different conformers of phenylethylamine (PEA) and norepinephrine (NOR) to a lumiflavin model, highlighting the energetic preference for the gauche conformation. researchgate.net

One-Electron Radical Mechanisms and Semiquinone Intermediates

In addition to the two-electron hydride transfer mechanism, flavins can also participate in one-electron transfer reactions, leading to the formation of radical intermediates. The flavin semiquinone, a neutral or anionic radical species, is a key intermediate in these pathways. This radical is formed by the addition of a single electron to the oxidized flavin or the removal of an electron from the fully reduced hydroquinone (B1673460).

The stability of the flavin semiquinone is crucial for its role in catalysis. The specific protein environment of an enzyme can modulate the stability of the neutral (blue) or anionic (red) semiquinone, thereby influencing the reaction mechanism. While direct evidence for this compound specifically is limited in the provided search results, the general principles of flavin chemistry suggest its capability to form such radical species. These one-electron transfer steps are often associated with a "ping-pong" mechanism where the flavin is first reduced by one substrate molecule and then reoxidized by another. researchgate.net

Oxygen Activation and Reactive Oxygen Species (ROS) Formation

Flavoenzymes, particularly flavoprotein monooxygenases, play a critical role in activating molecular oxygen for various biochemical transformations. The reduced flavin, including the monohydro-reduced state, can react with molecular oxygen (O₂) to form a C4a-(hydro)peroxyflavin intermediate. This intermediate is a potent oxidizing species and is central to the oxygenating capabilities of these enzymes.

However, the reaction of reduced flavins with oxygen can also lead to the formation of reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov This occurs when the C4a-(hydro)peroxyflavin intermediate breaks down non-productively. The generation of ROS is a double-edged sword; while it can be part of normal physiological signaling, excessive production can lead to oxidative stress and cellular damage. nih.govnih.gov In some biological contexts, the production of ROS by enzymes like NADPH oxidases is a deliberate and regulated process for functions such as immune response. nih.gov

| Reactive Oxygen Species | Formation Pathway |

| Superoxide Anion (O₂⁻) | One-electron reduction of molecular oxygen by reduced flavin. |

| Hydrogen Peroxide (H₂O₂) | Two-electron reduction of molecular oxygen, often via the breakdown of a C4a-hydroperoxyflavin intermediate. |

This table outlines the primary reactive oxygen species formed through the interaction of reduced flavins with molecular oxygen. nih.gov

Role of the Monohydro-Reduced State in Catalytic Cycles

The monohydro-reduced state of flavins, such as this compound, is a pivotal intermediate in many enzymatic catalytic cycles. This state is typically formed by the transfer of a single electron and a proton to the oxidized flavin. Its significance lies in its versatility to participate in both one-electron and two-electron transfer processes.

Kinetic Isotope Effects in Monohydro-Lumiflavin Mediated Reactions

Kinetic isotope effects (KIEs) are a powerful tool for probing the mechanisms of chemical reactions, including those mediated by flavins. By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), one can measure the effect on the reaction rate. This information provides insights into bond-breaking and bond-forming events in the rate-determining step of the reaction.

In the context of flavin-mediated reactions, deuterium (B1214612) KIEs are often used to distinguish between different mechanisms, such as hydride transfer and radical mechanisms. For example, a significant primary deuterium KIE is often indicative of a hydride transfer mechanism where the C-H bond is broken in the rate-limiting step. Theoretical calculations on model systems have been used to predict and interpret these isotope effects. nih.gov Studies on N-methyltryptophan oxidase, for instance, have utilized nitrogen and deuterium KIEs to argue against mechanisms involving covalent amine-flavin adducts and to provide evidence consistent with a direct hydride transfer mechanism. nih.gov The magnitude of the KIE can also provide information about the transition state structure of the reaction.

Photophysical and Photochemical Behavior of Methyl Ethyl Monohydro Lumiflavin

Light Absorption and Excited State Dynamics

The light absorption characteristics of methyl-ethyl-monohydro-lumiflavin are highly dependent on its solvent environment. As a neutral flavin semiquinone, it typically exhibits a blue color in solution. The absorption spectrum is characterized by multiple bands in the visible and near-UV regions. The solvent polarity plays a significant role in the position of the absorption maxima, indicating a change in the electronic distribution of the radical in its ground state depending on the surrounding medium.

Quantitative light absorption data shows that the visible range of the spectrum is drastically dependent on the solvent. For instance, the absorption maxima for N(3)-methyl-N(5)-ethyl-monohydro-lumiflavin shift to shorter wavelengths (hypsochromic shift) as the polarity of the solvent decreases. This behavior is detailed in the table below.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| 0.1 M Acetate Buffer (pH 5.1) | 585 | 545 | 392 |

| Ethanol | 610 | 565 | 390 |

| Chloroform | 630 | 580 | 388 |

| Benzene (B151609) | 640 | 590 | 388 |

The excited-state dynamics of flavin radicals are characterized by extremely short lifetimes. Upon photoexcitation, the radical enters an excited doublet state. This excited species deactivates very rapidly, often on a femtosecond to picosecond timescale. This rapid deactivation is primarily due to efficient internal conversion and other non-radiative pathways, which are facilitated by the radical nature of the molecule. For instance, studies on other protein-bound anionic flavin radicals have shown that photoexcitation leads to ultrafast oxidation in less than 100 femtoseconds pnas.org. This rapid decay from the excited state significantly influences the subsequent photochemical behavior.

Fluorescence Emission Properties and Quantum Yields

Consistent with their ultrafast excited-state deactivation, neutral flavin semiquinones like this compound are generally considered to be non-fluorescent or, at best, very weakly fluorescent in solution. The rapid non-radiative decay pathways, including internal conversion and intersystem crossing, effectively outcompete the radiative process of fluorescence.

While the oxidized forms of flavins are known for their strong fluorescence, and fully reduced flavins can be fluorescent in rigid environments, the one-electron reduced semiquinone state has proven challenging to study in terms of emission properties due to its instability and transient nature in many systems. In specific, stabilized environments, such as the active site of certain enzymes, some neutral flavin radicals have been observed to exhibit weak fluorescence. However, for this compound in solution, no significant fluorescence emission or quantum yield data has been reported, which is consistent with the general understanding of flavin radical photophysics.

Triplet State Formation and Lifetimes

The concept of a triplet state in a radical species differs from that in a closed-shell molecule. For a radical, which has a doublet ground state (one unpaired electron), photoexcitation leads to an excited doublet state. The next spin-allowed excited state would be a quartet state (three unpaired electrons), not a triplet state.

The formation of a long-lived excited state is a prerequisite for many photochemical reactions, such as photosensitization. In oxidized flavins, intersystem crossing from the excited singlet state to the triplet state is a key process. However, for flavin radicals, the photochemistry is dominated by the reactivity of the short-lived excited doublet state. There is little evidence in the literature for the significant population or long lifetime of an excited quartet state for flavin radicals in solution. The high efficiency of other deactivation pathways from the excited doublet state makes the formation of a reactive quartet state unlikely.

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a central feature of flavin photochemistry, and the monohydro-lumiflavin radical is a key intermediate. Upon photoexcitation, the this compound radical can act as either an electron donor or an electron acceptor.

As an electron donor: The excited radical can donate its unpaired electron, leading to its oxidation back to the fully oxidized flavin (flavoquinone) state. This photooxidation process has been observed to occur on an ultrafast timescale for related flavin radicals pnas.org.

As an electron acceptor: The excited radical can accept an electron from a suitable donor molecule, resulting in its reduction to the fully reduced, anionic flavohydroquinone.

Therefore, the excited flavin radical is a potent redox species, and its reaction pathway depends on the redox potential of nearby molecules. In flavoproteins, photoinduced electron transfer involving flavin radicals is a fundamental step in the function of light-activated enzymes like cryptochromes and photolyases pnas.org.

Photosensitization Processes and Singlet Oxygen Generation

Photosensitization, particularly the generation of singlet oxygen, is a process that typically relies on the formation of a photosensitizer's triplet state, which has a sufficiently long lifetime to allow for energy transfer to ground-state molecular oxygen (a triplet).

As discussed in section 6.3, this compound, as a radical, does not efficiently populate a long-lived excited state analogous to the triplet state of oxidized flavins. Its excited state is extremely short-lived. Consequently, flavin semiquinones are generally considered to be poor photosensitizers for singlet oxygen generation. The dominant photochemical pathways for the excited radical are electron transfer reactions (section 6.4) and other rapid non-radiative decay processes, which occur much faster than the energy transfer required for singlet oxygen formation. While oxidized flavins can be effective photosensitizers, this reactivity is largely quenched in the semiquinone radical state nih.gov.

Photodegradation Pathways and Stability under Irradiation

Flavin radicals are inherently unstable intermediates. In the absence of light, their primary decay pathway is often disproportionation, where two radical molecules react to form one molecule of the fully oxidized flavin and one molecule of the fully reduced flavin nih.govwikipedia.org.

2 FlH• ⇌ Flox + FlredH2

Under irradiation, flavin radicals can undergo photodegradation. While specific pathways for this compound are not well-documented, the process can be inferred from the known photochemistry of other flavins. Photoexcitation can lead to irreversible chemical reactions, resulting in the breakdown of the isoalloxazine ring system or cleavage of the N-alkyl side chains. The photodegradation of flavins is known to produce various photoproducts, including lumichrome and lumiflavin (B1675435) derivatives, through complex reaction pathways researchgate.netrsc.org. The high reactivity of the excited radical state likely contributes to its degradation under prolonged exposure to light.

Computational and Theoretical Modeling of Methyl Ethyl Monohydro Lumiflavin

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Spectra

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic structure and spectroscopic properties of flavin derivatives like methyl-ethyl-monohydro-lumiflavin.

DFT calculations on the closely related 1,5-dihydrolumiflavin have shown that the reduced flavin ring system is not planar but adopts a bent conformation along the N(5)-N(10) axis. nih.gov For 1,5-dihydrolumiflavin, the bending angle has been calculated to be around 25-27 degrees. nih.gov The substitution of a hydrogen atom with an ethyl group at the N(5) position in this compound is expected to influence this geometry due to steric and electronic effects, which can be precisely modeled using DFT. The N(10)-methyl group in reduced lumiflavin (B1675435) has been shown to adopt a pseudoequatorial disposition. nih.gov

TD-DFT is widely employed to predict the electronic absorption and emission spectra of flavins. researchgate.netnih.gov For flavin analogs, TD-DFT calculations can reproduce experimental UV-Vis spectra with good accuracy, helping to assign the character of electronic transitions. researchgate.netmdpi.com The lowest energy transitions in reduced flavins are typically of π→π* character. researchgate.net Calculations for this compound would involve optimizing the ground state geometry (S₀) using DFT, followed by TD-DFT calculations to obtain the vertical excitation energies to the lowest singlet excited states (S₁, S₂, etc.).

Table 1: Representative Theoretical Spectroscopic Data for Flavin Analogs

| Flavin Analog | Method | Calculated Property | Value | Reference |

| 3-Ethyl-lumiflavin | TD-DFT/B3LYP/6-31G | Singlet-Singlet Transitions | π→π character | researchgate.net |

| Riboflavin (B1680620) | TD-DFT | S₀ → S₁ Absorption | Vibronic fine structure | nih.gov |

| Various Isoalloxazines | TD-DFT/B3LYP/6-31G* | UV-Vis S₀–Sₙ Spectra | Good agreement with experiment | researchgate.net |

This table presents data for related flavin compounds to illustrate the type of information obtained from TD-DFT calculations.

Molecular Dynamics Simulations for Conformation and Interactions

An MD simulation of this compound would typically involve the following steps:

Parameterization: Development or selection of a force field that accurately describes the intramolecular and intermolecular interactions of the molecule.

System Setup: Placing the molecule in a simulation box, often with an explicit solvent (like water) to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for all atoms in the system over a certain period, generating a trajectory of atomic positions and velocities.

From the resulting trajectory, various properties can be analyzed, including:

Conformational Flexibility: The "butterfly" motion or bending of the isoalloxazine ring along the N(5)-N(10) axis can be quantified. The puckering of the central pyrazine (B50134) ring and the rotational freedom of the methyl and ethyl substituents can also be assessed.

Hydrogen Bonding: In the presence of protic solvents or other molecules, the formation and dynamics of hydrogen bonds involving the N(1)-H and carbonyl groups can be studied.

Solvent Structure: The arrangement and dynamics of solvent molecules around the flavin can be characterized, providing insights into solvation shells.

These simulations are crucial for understanding how the conformation of this compound might change in different environments and how it interacts with potential binding partners.

Prediction of Reactivity and Mechanistic Pathways

Computational methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of reactions in which it participates. As a 1,5-dihydroflavin derivative, its primary reactivity involves hydride or electron transfer.

DFT calculations can be used to determine key parameters related to reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For a hydride donor like this compound, the HOMO energy is particularly important, as a higher HOMO energy generally corresponds to a better electron/hydride donor.

Reaction Energetics: The thermodynamics of potential reactions, such as the transfer of a hydride ion to a substrate, can be calculated by determining the energies of reactants, products, and any intermediates.

Transition State Theory: By locating the transition state structure and calculating its energy, the activation barrier for a reaction can be determined, providing insights into the reaction kinetics.

For instance, the reduction of carbonyl compounds by 1,5-dihydroflavins has been studied, revealing the mechanisms of hydride transfer. acs.org Studies on flavin analogs have shown a correlation between the flavin's midpoint potential and its reactivity, which can be computationally modeled. nih.gov For this compound, theoretical studies could map out the potential energy surface for its oxidation, providing a detailed step-by-step description of the reaction mechanism.

Analysis of Spin Density Distribution in Radical Species

Upon one-electron oxidation, this compound would form a neutral flavin semiquinone radical. The distribution of the unpaired electron's spin density across the molecule is a key determinant of its structure, stability, and reactivity. This can be investigated both experimentally by Electron Spin Resonance (ESR) spectroscopy and computationally using methods like unrestricted DFT.

Computational studies on neutral flavin radicals have shown that the highest spin density is localized at the N(5) position. umich.edu Significant spin density is also found on the C(4a), C(5a), C(8), and C(9a) atoms of the isoalloxazine ring. The substituents at N(1), N(5), and in the xylene ring can modulate this distribution.

For the this compound radical, calculations would predict the spin density at each atomic center. This information is critical for:

Interpreting ESR Spectra: Calculated hyperfine coupling constants, which are proportional to the spin density on a given nucleus (and its neighbors), can be compared with experimental ESR data to validate the computational model and aid in spectral assignment.

Understanding Reactivity: The sites with high spin density are often the most reactive centers in radical reactions.

Table 2: Representative Calculated Spin Density Distribution in a Neutral Flavin Radical

| Atomic Position | Calculated Spin Density (Illustrative) |

| N(5) | High Positive |

| C(4a) | Significant Positive |

| C(5a) | Significant Negative |

| N(10) | Low |

| C(8) | Significant Positive |

This table provides an illustrative example based on general findings for neutral flavin radicals. Specific values would need to be calculated for the this compound radical.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound are significantly influenced by its solvent environment. Computational models can account for these effects using either explicit solvent models (as in MD simulations) or implicit continuum solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. nih.govnih.gov These models are computationally efficient and are widely used in conjunction with DFT and TD-DFT calculations to:

Predict Solvatochromic Shifts: The change in the position of UV-Vis absorption and emission bands upon changing solvent polarity can be predicted. Generally, the π→π* transitions of flavins exhibit solvatochromism. mdpi.comresearchgate.net

Calculate Solvation Free Energies: The energy change associated with transferring the molecule from the gas phase to a solvent can be calculated, providing a measure of its solubility.

Model Solvent Effects on Reactivity: By performing calculations within a continuum solvent, the reaction energetics and activation barriers can be refined to reflect the influence of the solvent. The solvent can differentially stabilize the ground state, transition state, and product, thereby altering the reaction profile.

For this compound, computational studies incorporating solvation effects would be essential for a realistic description of its spectroscopic properties and chemical behavior in solution. sciencepublishinggroup.comyoutube.com

Bio Inspired and Biomimetic Catalysis with Methyl Ethyl Monohydro Lumiflavin Analogs

Design of Flavin-Based Organocatalysts

The design of effective flavin-based organocatalysts hinges on modifying the electronic properties of the isoalloxazine ring system. researchgate.netnih.gov This is often achieved by introducing electron-donating or electron-withdrawing substituents at various positions on the ring, which in turn influences the catalytic activity. researchgate.net For instance, alterations at the 7- and 8-positions of the isoalloxazine moiety can inductively affect the N5 and C4a atoms, which are typically central to the chemical steps in flavoenzyme-catalyzed reactions. researchgate.net

A key strategy in the design of these catalysts is the creation of flavinium salts, which exhibit enhanced oxidizing power compared to their neutral counterparts. scispace.comru.nl The development of riboflavin-derived organocatalysts, which are structurally analogous to lumiflavin (B1675435) derivatives, has paved the way for efficient activation of molecular oxygen in green oxidative transformations. jst.go.jpthieme-connect.com The synthesis of these catalysts often involves straightforward chemical modifications of the flavin core, allowing for the fine-tuning of their steric and electronic properties to suit specific reactions. thieme-connect.comnih.gov The ultimate goal is to create robust, efficient, and selective catalysts that can operate under mild conditions, mimicking the remarkable capabilities of natural flavoenzymes. scispace.com

Aerobic Oxidation Reactions Catalyzed by Monohydro-Lumiflavin Derivatives

Monohydro-lumiflavin derivatives and related flavin analogs are potent catalysts for a variety of aerobic oxidation reactions. jst.go.jpbohrium.com The general mechanism involves the reduced form of the flavin catalyst reacting with molecular oxygen to generate a flavin-hydroperoxide intermediate (Fl-OOH). ru.nlnih.govacs.orgnih.gov This intermediate is a powerful oxidizing agent capable of oxidizing a wide range of substrates, including thiols, sulfides, amines, and aldehydes. thieme-connect.comnih.govnih.gov

The catalytic cycle is completed when the oxidized flavin is regenerated. nih.govacs.org In some systems, this regeneration is facilitated by a sacrificial reductant or a co-catalyst. For example, a combination of a riboflavin-derived organocatalyst and molecular iodine has been shown to effectively promote the aerobic oxidation of thiols to disulfides under mild, metal-free conditions. thieme-connect.com Similarly, the use of Hantzsch's ester as a mimic of the natural cofactor NAD(P)H enables the turnover of the flavin catalyst in the aerobic Dakin oxidation of aryl aldehydes. nih.govorganic-chemistry.org These reactions are attractive from a green chemistry perspective as they utilize air or molecular oxygen as the terminal oxidant. jst.go.jpacs.org

Table 1: Examples of Aerobic Oxidation Reactions Catalyzed by Flavin Derivatives

| Substrate Type | Flavin Catalyst System | Product | Key Features |

|---|---|---|---|

| Thiols | Riboflavin (B1680620) derivative / I₂ | Disulfides | Metal-free, mild conditions, uses air as oxidant. thieme-connect.com |

| Aryl Aldehydes | Flavin organocatalyst / Hantzsch's ester | Phenols (Dakin Oxidation) | Transition-metal-free, mimics NAD(P)H coenzyme. nih.govorganic-chemistry.org |

| Sulfides | Flavin catalyst / Hydrazine | Sulfoxides | Mimics NADPH cofactor for catalyst regeneration. nih.gov |

| Tertiary Amines | Flavin catalyst / Hydrazine | Amine N-oxides | Operates at ambient temperature. nih.gov |

This table is generated based on data from cited research articles and provides a summary of representative reactions.

Mimicry of Flavoenzyme Functions (e.g., Monooxygenases, Oxidases)

A significant area of research is the use of synthetic flavin analogs to mimic the function of natural flavoenzymes, such as monooxygenases and oxidases. nih.govnih.gov These enzymes catalyze crucial biological oxidation reactions, and creating synthetic mimics offers a way to harness their catalytic power for chemical synthesis without the complexities of using the enzymes themselves. nih.govnih.gov

The fundamental catalytic cycle of these mimics mirrors the natural process: the flavin is first reduced, then reacts with molecular oxygen to form the reactive flavin-hydroperoxide species, which in turn oxidizes the substrate. nih.govacs.orgnih.gov Flavin-dependent monooxygenases (FMOs), for example, catalyze a wide array of reactions including Baeyer-Villiger oxidations and aromatic hydroxylations. nih.govnih.gov Synthetic systems using flavinium salts have been developed that can perform similar oxygenation reactions. ru.nl

Researchers have also explored cofactorless oxygenations where the substrate itself acts in a flavin-like manner to activate oxygen, providing further insight into the fundamental mechanisms of these reactions. nih.gov Moreover, microbial flavoprotein monooxygenases are being investigated as biocatalytic tools that can mimic the activity of mammalian FMOs, which are important in drug metabolism. nih.govresearchgate.net The development of artificial flavoenzymes, sometimes by incorporating flavin cofactors into synthetic polymers, represents a promising approach to creating highly efficient and selective catalysts. researchgate.net

Chemoselectivity and Enantioselectivity in Catalytic Transformations

Achieving high levels of selectivity is a primary goal in catalysis. In flavin-catalyzed reactions, the structure of the catalyst can be tailored to control both chemoselectivity (discriminating between different functional groups) and enantioselectivity (producing one enantiomer of a chiral product over the other). nih.govnih.gov

Chemoselectivity can be achieved by modulating the electronic and steric properties of the flavin catalyst. For instance, specific flavin catalysts have been developed for the aerobic oxygenation of arylheteroarylmethanes to ketones, demonstrating selectivity for C-H bond activation at a specific position. nih.gov In other cases, flavin systems have shown selectivity for the nucleophilic Dakin oxidation of electron-rich aldehydes while leaving electron-poor aldehydes and ketones unreacted. organic-chemistry.org

Enantioselectivity is typically accomplished by using chiral flavin catalysts. nih.govacs.org While direct examples involving methyl-ethyl-monohydro-lumiflavin are specific, the general principle involves creating a chiral environment around the reactive center of the flavin. This has been successfully demonstrated in various flavin-catalyzed reactions. For example, microbial monooxygenases, which can be considered natural chiral flavin catalysts, have been used for the enantioselective sulfoxidation of various xenobiotics, producing either the (R)- or (S)-sulfoxide with good to excellent enantiomeric excess depending on the enzyme chosen. nih.gov Synthetic approaches aim to replicate this by designing flavin molecules with inherent chirality or by attaching them to chiral scaffolds. nih.govnih.gov

Table 2: Examples of Selective Flavin-Catalyzed Reactions

| Reaction Type | Catalyst/System | Substrate | Selectivity Outcome |

|---|---|---|---|

| Enantioselective Sulfoxidation | Microbial Monooxygenase (Rhodococcus jostii) | Albendazole | (S)-sulfoxide (95% e.e.). nih.gov |

| Enantioselective Sulfoxidation | Fungal Monooxygenase | Albendazole | (R)-sulfoxide (57% e.e.). nih.gov |

| Enantioselective Aerobic Epoxidation | Cinchona Alkaloid-derived PTC / Methylhydrazine | β-Trifluoromethyl β,β-disubstituted enones | Chiral epoxides (up to 94% ee). nih.gov |

| Chemoselective Oxidation | Cationic Flavin | Arylheteroarylmethanes | Selective formation of ketones. nih.gov |

This table is generated based on data from cited research articles and illustrates the selectivity achievable with flavin-based systems.

Development of Polymeric or Immobilized Flavin Catalysts

One successful approach involves the covalent attachment of the flavin's isoalloxazine ring system to polymers such as poly(methacrylic acid)s (PMAAs). nih.gov Studies have shown that these polymer-supported flavins retain their catalytic activity for aerobic oxidation reactions. Interestingly, the stereoregularity of the polymer backbone can significantly influence the catalytic efficiency of the immobilized flavin. nih.gov

More advanced systems involve the creation of flavin-peptide-polymer hybrids. scispace.com These sophisticated structures aim to better mimic the microenvironment of natural flavoenzymes, potentially leading to enhanced catalytic activity and selectivity. The development of such easily preparable and reusable polymer-supported flavin catalysts is a crucial step toward the broader application of these biomimetic systems in industrial and synthetic chemistry. scispace.com

Interactions with Macromolecular Structures and Supramolecular Assemblies

Non-Covalent Interactions with Peptides and Proteins (Model Systems)

The interaction of flavin derivatives, such as methyl-ethyl-monohydro-lumiflavin, with peptides and proteins is predominantly governed by non-covalent forces. These interactions, though weaker than covalent bonds, are crucial in defining the structure and function of the resulting complexes. The primary non-covalent forces at play include hydrogen bonds, van der Waals forces, and hydrophobic interactions.

In model systems, the isoalloxazine ring of the flavin molecule is a key participant in these interactions. The aromatic nature of this ring system allows for stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within a peptide or protein chain. Furthermore, the various nitrogen and oxygen atoms in the flavin structure can act as hydrogen bond donors or acceptors, forming specific hydrogen bonding networks with the peptide backbone or amino acid side chains.

Modulation of Flavin Properties by Binding Environment

The binding of this compound to a macromolecular structure, such as a protein, can significantly alter its intrinsic physicochemical properties. The microenvironment of the binding pocket, including its polarity, rigidity, and the presence of specific functional groups, can modulate the flavin's redox potential, fluorescence characteristics, and photochemical reactivity.

For instance, a nonpolar or hydrophobic binding environment can shield the flavin from the aqueous solvent, leading to an increase in its fluorescence quantum yield and a blue shift in its emission spectrum. Conversely, the presence of charged or polar amino acid residues in close proximity can quench the flavin's fluorescence or alter its redox potential, making it a more or less potent oxidizing or reducing agent.

The conformational constraints imposed by the binding pocket can also influence the flavin's properties. By restricting the vibrational and rotational freedom of the flavin molecule, the protein can minimize non-radiative decay pathways, thereby enhancing its fluorescence. This modulation of flavin properties by the binding environment is a fundamental principle underlying the function of many flavoenzymes and is harnessed in the design of flavin-based biosensors.

Self-Assembly and Aggregation Behavior of this compound Derivatives

Under certain conditions, derivatives of this compound can undergo self-assembly to form ordered supramolecular structures. This aggregation behavior is driven by a combination of non-covalent interactions, including π-π stacking between the aromatic isoalloxazine rings and hydrophobic interactions involving the alkyl substituents.

The nature and extent of aggregation can be influenced by factors such as concentration, solvent polarity, temperature, and the presence of specific ions. In aqueous solutions, the hydrophobic effect often drives the aggregation process, leading to the formation of dimers, oligomers, or even larger assemblies. These aggregates can exhibit distinct spectroscopic properties compared to the monomeric flavin, such as changes in their absorption and fluorescence spectra.